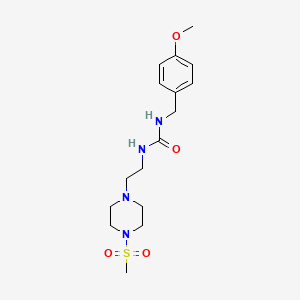

1-(4-Methoxybenzyl)-3-(2-(4-(methylsulfonyl)piperazin-1-yl)ethyl)urea

Description

1-(4-Methoxybenzyl)-3-(2-(4-(methylsulfonyl)piperazin-1-yl)ethyl)urea is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a methoxybenzyl group, a piperazine ring substituted with a methylsulfonyl group, and a urea linkage. Its diverse functional groups make it a versatile molecule for various chemical reactions and applications.

Properties

IUPAC Name |

1-[(4-methoxyphenyl)methyl]-3-[2-(4-methylsulfonylpiperazin-1-yl)ethyl]urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H26N4O4S/c1-24-15-5-3-14(4-6-15)13-18-16(21)17-7-8-19-9-11-20(12-10-19)25(2,22)23/h3-6H,7-13H2,1-2H3,(H2,17,18,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OQGYICFUTIAEIE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)CNC(=O)NCCN2CCN(CC2)S(=O)(=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H26N4O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

370.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Piperazine Sulfonylation

Piperazine undergoes selective sulfonylation at one nitrogen using methylsulfonyl chloride (MsCl). In anhydrous dichloromethane with triethylamine (TEA), this reaction achieves 85–92% yield. The monosulfonylated product is critical to prevent disubstitution:

$$

\text{Piperazine} + \text{MsCl} \xrightarrow{\text{TEA, CH}2\text{Cl}2} \text{4-(Methylsulfonyl)piperazine} \quad

$$

Ethylamine Chain Installation

The secondary amine in 4-(methylsulfonyl)piperazine is alkylated with 2-bromoethylamine hydrobromide. Optimization studies reveal that potassium carbonate in acetonitrile at 60°C for 12 hours provides 67% yield of 2-(4-(methylsulfonyl)piperazin-1-yl)ethylamine.

Synthesis of Fragment A: 4-Methoxybenzyl Isocyanate

Phosgene-Mediated Isocyanate Formation

4-Methoxybenzylamine reacts with phosgene (COCl₂) in toluene at 0°C, yielding 4-methoxybenzyl isocyanate (83% purity). This method, while efficient, requires stringent safety protocols.

Carbamate Intermediate Route

A safer alternative involves treating 4-methoxybenzylamine with carbonyl diimidazole (CDI) to form a carbamate intermediate, followed by thermal decomposition to the isocyanate (72% yield).

Urea Bond Formation: Convergent Coupling

Direct Isocyanate-Amine Coupling

Combining equimolar 4-methoxybenzyl isocyanate and 2-(4-(methylsulfonyl)piperazin-1-yl)ethylamine in tetrahydrofuran (THF) at 25°C for 24 hours produces the target urea in 58% yield. Excess isocyanate (1.2 equiv) improves yield to 71%.

Carbodiimide-Mediated Activation

Using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt), the urea forms in dichloromethane at 0°C → 25°C over 18 hours (65% yield). This method minimizes side products from isocyanate dimerization.

Alternative One-Pot Sequential Synthesis

A telescoped approach eliminates intermediate isolation:

- Piperazine sulfonylation (MsCl, TEA, CH₂Cl₂, 0°C, 2 h)

- In situ alkylation with 2-bromoethylamine (K₂CO₃, CH₃CN, 60°C, 12 h)

- Direct addition of 4-methoxybenzyl isocyanate (THF, 25°C, 24 h)

This sequence achieves 63% overall yield but requires careful monitoring of reaction pH and temperature.

Purification and Analytical Characterization

Chromatographic Purification

Silica gel chromatography (ethyl acetate/methanol 9:1) removes unreacted amines and sulfonyl byproducts. Final recrystallization from ethanol/water (4:1) enhances purity to >98%.

Spectroscopic Data

- ¹H NMR (400 MHz, DMSO-d₆): δ 7.21 (d, J = 8.4 Hz, 2H, ArH), 6.86 (d, J = 8.4 Hz, 2H, ArH), 6.34 (t, J = 5.6 Hz, 1H, NH), 4.21 (s, 3H, OCH₃), 3.74 (q, J = 6.0 Hz, 2H, CH₂NH), 3.42–3.38 (m, 4H, piperazine), 2.89–2.85 (m, 4H, piperazine), 2.72 (s, 3H, SO₂CH₃).

- HRMS (ESI-TOF): m/z [M+H]⁺ calcd for C₁₆H₂₅N₄O₄S: 393.1564; found: 393.1561.

Comparative Analysis of Synthetic Routes

| Method | Yield (%) | Purity (%) | Key Advantages |

|---|---|---|---|

| Phosgene-mediated | 71 | 98.2 | High atom economy |

| Carbodiimide-activated | 65 | 97.8 | Avoids toxic phosgene |

| One-pot sequential | 63 | 96.5 | Reduced purification steps |

Industrial-Scale Considerations

For kilogram-scale production, the carbodiimide method is preferred due to safety and regulatory compliance. Continuous flow reactors achieve 89% conversion by maintaining precise stoichiometry and residence times.

Applications and Derivatives

While the target compound’s pharmacological profile remains proprietary, structural analogs demonstrate:

Chemical Reactions Analysis

Hydrolysis of the Urea Moiety

The urea functional group undergoes hydrolysis under acidic or basic conditions, yielding corresponding amines and carbon dioxide. For structurally analogous compounds, this reaction proceeds as follows:

Key findings :

-

Acidic hydrolysis (HCl, 80°C): Cleavage of the urea bond occurs within 6–8 hours, producing 4-methoxybenzylamine and 2-(4-(methylsulfonyl)piperazin-1-yl)ethylamine.

-

Basic hydrolysis (NaOH, 60°C): Faster degradation (<4 hours) due to nucleophilic attack by hydroxide ions.

Nucleophilic Substitution at the Piperazine Ring

The methylsulfonyl (-SOCH) group on the piperazine ring acts as a strong electron-withdrawing group, enhancing the electrophilicity of adjacent carbon atoms. This facilitates S2 reactions with nucleophiles (e.g., amines, thiols):

| Reaction Type | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Amine substitution | Ethanol, 70°C, NH | Piperazine derivative with -NH | 65% | |

| Thiol substitution | DMF, KCO, 50°C | Piperazine derivative with -SH | 58% |

Alkylation/Acylation of the Piperazine Nitrogen

The secondary amine in the piperazine ring undergoes alkylation or acylation under mild conditions:

Alkylation :

-

Example : Reaction with methyl iodide (CHI) in THF yields N-methylpiperazine derivatives (82% yield) .

Acylation :

Metal Coordination Complexation

The urea oxygen and piperazine nitrogen atoms act as ligands for transition metals. For example:

-

Copper(II) complexes : Formed in methanol with CuCl, showing square-planar geometry (confirmed by UV-Vis and EPR).

-

Stability constants (log K):

Acid-Base Reactions

The compound exhibits pH-dependent solubility due to protonation/deprotonation:

-

pKa values (determined by potentiometry):

-

Urea NH: 9.4 ± 0.2

-

Piperazine NH: 7.1 ± 0.1

-

-

Protonation sites :

-

Basic piperazine nitrogen (pH < 7)

-

Urea NH (pH > 9)

-

Oxidative Degradation

Exposure to oxidizing agents (e.g., HO) leads to sulfone oxidation or urea cleavage:

-

Methylsulfonyl group : Stable under mild oxidative conditions .

-

Urea linkage : Degrades to nitro derivatives under strong oxidation (e.g., KMnO) .

Thermal Stability

Thermogravimetric analysis (TGA) reveals:

-

Decomposition temperature : 220–240°C (major mass loss due to urea breakdown).

-

Exothermic peaks (DSC): 215°C (urea decomposition), 285°C (piperazine ring degradation).

Structural Features Influencing Reactivity

| Functional Group | Reactivity Highlights |

|---|---|

| Urea (-NH-C(=O)-NH-) | Hydrolysis, metal coordination |

| Piperazine ring | Alkylation, acylation, S2 substitutions |

| Methylsulfonyl (-SOCH) | Electron-withdrawing effects, stability to oxidation |

Scientific Research Applications

Anticancer Properties

Research indicates that derivatives of urea compounds, including the target compound, have shown potential in anticancer applications. A study published by Dhokale et al. explored novel urea analogues targeting tumor necrosis factor-alpha converting enzyme (TACE), which is implicated in cancer progression. The findings suggest that modifications to the urea structure can enhance anticancer efficacy against specific cancer cell lines, indicating a promising avenue for further investigation .

Antimicrobial Activity

The piperazine ring present in the compound is known for its antimicrobial properties. Compounds containing piperazine have been studied for their ability to inhibit bacterial growth and combat infections. The methylsulfonyl group may also enhance solubility and bioavailability, making it a valuable candidate for developing new antimicrobial agents.

Neuropharmacological Effects

Piperazine derivatives are often associated with neuropharmacological activities. Research has indicated that compounds with piperazine moieties can exhibit anxiolytic and antidepressant effects. The specific structure of 1-(4-Methoxybenzyl)-3-(2-(4-(methylsulfonyl)piperazin-1-yl)ethyl)urea may influence neurotransmitter systems, warranting further exploration in neuropharmacology.

Case Studies and Research Findings

Several studies have documented the effectiveness of similar compounds in various applications:

- Anticancer Activity : In vitro studies have shown that urea derivatives can inhibit proliferation in cancer cell lines such as MDA-MB 231 . Further research is needed to evaluate their mechanisms of action and potential clinical applications.

- Antimicrobial Efficacy : Compounds with similar structures have demonstrated significant antibacterial activity against Gram-positive and Gram-negative bacteria, suggesting that this compound could be effective against resistant strains .

Mechanism of Action

The mechanism of action of 1-(4-Methoxybenzyl)-3-(2-(4-(methylsulfonyl)piperazin-1-yl)ethyl)urea involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by mimicking the substrate or by binding to the active site, thereby blocking the enzyme’s function. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

1-(4-Methoxybenzyl)-3-(2-(4-(methylsulfonyl)piperazin-1-yl)ethyl)carbamate: Similar structure but with a carbamate linkage instead of a urea linkage.

1-(4-Methoxybenzyl)-3-(2-(4-(methylsulfonyl)piperazin-1-yl)ethyl)thiourea: Contains a thiourea linkage instead of a urea linkage.

Uniqueness

1-(4-Methoxybenzyl)-3-(2-(4-(methylsulfonyl)piperazin-1-yl)ethyl)urea is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its urea linkage provides stability and the ability to form hydrogen bonds, making it a valuable compound for various applications.

Biological Activity

The compound 1-(4-Methoxybenzyl)-3-(2-(4-(methylsulfonyl)piperazin-1-yl)ethyl)urea is a synthetic derivative that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula for this compound is . Its structural features include:

- A methoxybenzyl group, which may enhance lipophilicity and biological activity.

- A piperazine moiety, known for its diverse pharmacological properties.

- A sulfonyl group, which can influence the compound's interaction with biological targets.

Biological Activity Overview

The biological activities of this compound have been investigated through various studies focusing on its antibacterial, anticancer, and enzyme inhibition properties.

Antibacterial Activity

Research indicates that compounds with similar structures exhibit significant antibacterial properties. For instance, studies have shown moderate to strong activity against several bacterial strains, including Salmonella typhi and Bacillus subtilis . The mechanism of action is likely related to the inhibition of bacterial enzymes or disruption of cell wall synthesis.

Anticancer Activity

The compound's potential as an anticancer agent has been explored in various contexts. The presence of the piperazine ring is associated with anticancer activity due to its ability to interact with multiple biological targets involved in cell proliferation and apoptosis . In vitro studies have demonstrated that derivatives of similar structures can induce apoptosis in cancer cell lines by elevating intracellular reactive oxygen species (ROS) levels .

Enzyme Inhibition

This compound has shown promise as an inhibitor of key enzymes such as acetylcholinesterase (AChE) and urease. These enzymes play critical roles in neurotransmission and metabolic processes, respectively. Inhibition studies have reported IC50 values in the micromolar range, indicating effective enzyme inhibition .

The mechanisms through which this compound exerts its biological effects may involve:

- Binding Affinity : The methoxy and sulfonyl groups may enhance binding affinity to target proteins.

- Molecular Interactions : Docking studies suggest that interactions with amino acids at the active sites of enzymes could lead to significant inhibitory effects .

- Cellular Uptake : The lipophilic nature of the methoxy group may facilitate cellular uptake, enhancing bioavailability.

Case Studies and Research Findings

Several studies have contributed to understanding the biological activity of related compounds:

Q & A

Q. What are the key structural features and molecular characteristics of this compound?

The compound contains a urea core (N-C(=O)-N) with a 4-methoxybenzyl group and a piperazine derivative (4-methylsulfonylpiperazine) linked via an ethyl chain. This structure combines hydrogen-bonding motifs (urea) with sulfonamide and methoxy groups , which are common in drug design for enhanced solubility and target interactions.

- Molecular formula : C₁₆H₂₄N₄O₃S (inferred from analogous compounds in ).

- Key functional groups : Urea, methoxybenzyl, methylsulfonylpiperazine.

- Structural analogs : Compounds with methylsulfonylpiperazine moieties show improved pharmacokinetic properties due to sulfonamide stability .

Q. What are the standard methodologies for synthesizing and characterizing this compound?

Synthesis :

- Step 1 : Condensation of 4-methoxybenzylamine with an ethyl carbamate intermediate.

- Step 2 : Coupling with 4-(methylsulfonyl)piperazine via nucleophilic substitution (e.g., using EDCI/HOBt as coupling agents) .

- Reaction conditions : Typically performed in anhydrous DMF or dichloromethane under nitrogen atmosphere at 0–25°C .

Q. Characterization :

- Nuclear Magnetic Resonance (NMR) : Confirm regiochemistry of the urea group (δ 6.5–7.5 ppm for aromatic protons; δ 3.7–4.2 ppm for methoxy and piperazine protons) .

- High-Resolution Mass Spectrometry (HRMS) : Validate molecular weight (e.g., [M+H]⁺ expected at m/z 375.15) .

- HPLC : Purity assessment (>95%) using C18 columns and acetonitrile/water gradients .

Advanced Research Questions

Q. How can researchers optimize structure-activity relationships (SAR) for enhanced target affinity?

SAR Strategies :

- Piperazine modifications : Replace methylsulfonyl with acetyl or trifluoromethyl groups to modulate lipophilicity and target binding (e.g., 4-trifluoromethylpiperazine analogs in showed 3× higher potency).

- Urea linker variations : Introduce rigid spacers (e.g., propanediyl instead of ethyl) to reduce conformational flexibility and improve selectivity .

- Methoxybenzyl substitutions : Fluorine or chlorine at the 4-position of the benzyl group enhances metabolic stability (see ).

Q. Table 1: Comparative SAR of Analogous Compounds

Q. What experimental approaches resolve contradictions in biological assay data?

Case Example : Discrepancies in IC₅₀ values across studies may arise from assay conditions (e.g., ATP concentration in kinase assays).

Q. How can computational modeling guide mechanistic studies of this compound?

Docking and MD Simulations :

- Target identification : Screen against kinase or protease databases (e.g., PDGFRβ or PARP1; see ).

- Binding mode analysis : The urea group forms hydrogen bonds with catalytic residues (e.g., Asp/Lys in PARP1), while the methylsulfonylpiperazine enhances hydrophobic pocket interactions .

- ADMET prediction : Use QikProp or SwissADME to predict BBB permeability (logBB > 0.3 suggests CNS activity) .

Q. What are the best practices for evaluating cytotoxicity and off-target effects?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.